molecular formula C13H20O4 B042340 Diethyl diallylmalonate CAS No. 3195-24-2

Diethyl diallylmalonate

Cat. No. B042340
CAS RN: 3195-24-2
M. Wt: 240.29 g/mol
InChI Key: LYUUVYQGUMRKOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl diallylmalonate involves classical chemical reactions, where diethyl malonate is reacted with allylamine through a process known as aminolysis. This reaction results in the formation of diethyl diallylmalonate, a precursor for further chemical transformations (Bıçak, Karaoglan, & Şenkal, 1998).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of diethyl diallylmalonate derivatives. For example, derivatives used in the synthesis of liquid-crystalline polymers have been analyzed, showing that these molecules crystallize in specific space groups and possess an optimum stretched shape (Hoffmann, Böhme, & Hartung, 1995).

Chemical Reactions and Properties

Diethyl diallylmalonate undergoes various chemical reactions, including cyclopolymerization and ring-closing metathesis, facilitated by catalysts like ruthenium-based complexes. These reactions are significant for the synthesis of polymers and cyclic compounds, demonstrating the versatility of diethyl diallylmalonate in synthetic chemistry (Stewart, Keitz, Kuhn, Thomas, & Grubbs, 2010).

Physical Properties Analysis

Studies focusing on the physical properties of diethyl diallylmalonate and its derivatives have revealed important insights into their behavior in different conditions. For instance, the analysis of cyclopolymerization reactions has shed light on the molecular weight, polydispersity, and the structure of the resulting polymers, providing a basis for understanding the material properties of these compounds (Anders, Wagner, Nuyken, & Buchmeiser, 2003).

Scientific Research Applications

  • Cyclooligomerization with Sulfur Dioxide : A study by Tsai and Shevlin (1998) found that the cooligomerization of sulfur dioxide with diethyl diallylmalonate produces 1:1 cooligomers with cis-linked 5-membered rings. The molecular weight of oligomers was inversely proportional to the concentration of chain-transfer agent. This study contributes to the understanding of polymerization processes involving diethyl diallylmalonate (Jui-Yi Tsai & P. Shevlin, 1998).

  • Synthesis of Copolymer Gels : In another study by Bıçak et al. (1998), N,N'-diallylmalonamide, a water-soluble monomer derived from diethyl diallylmalonate, was found to copolymerize with acrylamide and acrylic acid to create transparent hydrogels with high swelling ability. This discovery has implications for the development of new materials (N. Bıçak, Sevim Karaoglan, & B. Senkal, 1998).

  • Palladium-Catalyzed Cycloisomerization : Kisanga and Widenhoefer (2000) conducted a study demonstrating that palladium-catalyzed cycloisomerization of functionalized 1,6-dienes in the presence of silane can produce 4,4-dicarbomethoxy-1,2-dimethylcyclopentane with high yield and isomeric purity, showing the catalytic potential of diethyl diallylmalonate in organic synthesis (Philip Kisanga and R. Widenhoefer, 2000).

  • Cyclopolymerization Analysis : A study by Tsai et al. (2004) focused on the cyclopolymerization of sulfur dioxide and diethyl diallylmalonate, revealing that the copolymer mainly consists of cis-linked cyclopentane rings. This research contributes to the understanding of polymer structures (Jui-Yi Tsai, Jinglan Zhou, Yahong Sun, & P. Shevlin, 2004).

  • Ring Closing Metathesis Applications : Various studies have explored the use of diethyl diallylmalonate in ring-closing metathesis, a critical reaction in organic synthesis. For example, Kuhn et al. (2009) found that NHC-backbone substitution in ruthenium-based olefin metathesis catalysts increases catalyst lifetimes and efficiency, with successful application in diethyl diallylmalonate ring-closing metathesis (Kevin M. Kuhn, Jean-Baptiste Bourg, Cheol K. Chung, S. Virgil, & R. Grubbs, 2009).

Future Directions

The future directions of Diethyl diallylmalonate are not explicitly mentioned in the search results.


Please note that this information is based on the available resources and might not be fully comprehensive.


properties

IUPAC Name

diethyl 2,2-bis(prop-2-enyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUUVYQGUMRKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185785
Record name Diethyl diallylmalonate
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Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl diallylmalonate

CAS RN

3195-24-2
Record name Diethyl diallylmalonate
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Record name Diethyl diallylmalonate
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Record name Diethyl diallylmalonate
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Record name Diethyl diallylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
948
Citations
JY Tsai, PB Shevlin - The Journal of Organic Chemistry, 1998 - ACS Publications
The AIBN-initiated cooligomerization of sulfur dioxide with diethyl diallylmalonate in the presence of bromotrichloromethane or thiophenol was investigated. ES/MS and NMR studies …
Number of citations: 13 pubs.acs.org
C Böing, G Franciò, W Leitner - Chemical communications, 2005 - pubs.rsc.org
… A catalyst based on [(CH 3 CN) 2 PdCl 2 ], 2 AgBF 4 and (R,R)-4,4′-dibenzyl-bisoxazoline or (−)-sparteine as chiral ligands gave promising enantiomeric excesses (ee's) up to 60 …
Number of citations: 21 pubs.rsc.org
Y Hu, J Zhou, H Lian, C Zhu, Y Pan - Synthesis, 2003 - thieme-connect.com
… We have found that a series of cyclic compounds were formed in the reaction of benzyl halides with diethyl diallylmalonate in the presence of a palladium catalyst. In a typical …
Number of citations: 8 www.thieme-connect.com
LA Goj, RA Widenhoefer - Journal of the American Chemical …, 2001 - ACS Publications
… To determine the relative rate and selectivity of the isomerization of 5 under reaction conditions, an equimolar solution of 5 and diethyl diallylmalonate (1a) was heated at 40 C and …
Number of citations: 73 pubs.acs.org
JY Tsai, JL Zhou, Y Sun… - Journal of applied polymer …, 2004 - Wiley Online Library
… ) have confirmed that the copolymer of diethyl diallylmalonate with sulfur dioxide consists … example is the free-radical addition of p-toluenesulfonyl bromide to diethyl diallylmalonate 1 …
Number of citations: 3 onlinelibrary.wiley.com
HD Maynard, RH Grubbs - Tetrahedron Letters, 1999 - Elsevier
… The RCM of diethyl diallylmalonate by ruthenium complex 1 and purification of the product using 2 was undertaken as shown in Scheme 1.s'9 It was observed that when the crude …
Number of citations: 365 www.sciencedirect.com
O Ablialimov, M Kędziorek, C Torborg… - …, 2012 - ACS Publications
… using ring-closing metathesis (RCM) of diethyl diallylmalonate (5; DEDAM) as a model … low activity in the model RCM reaction with diethyl diallylmalonate (5). Application of the active …
Number of citations: 42 pubs.acs.org
MT Zarka, O Nuyken… - Macromolecular rapid …, 2004 - Wiley Online Library
… To evaluate the activity of our catalytic system we chose diethyl diallylmalonate 5 as a benchmark substrate (see Scheme 2). We first compared the activities in different polar solvents …
Number of citations: 95 onlinelibrary.wiley.com
MB Dinger, JC Mol - Advanced Synthesis & Catalysis, 2002 - Wiley Online Library
… Under similar conditions, comparable TON×s for the self-metathesis of trans-4-decene and methyl oleate, and the ringclosing metathesis of diethyl diallylmalonate were also obtained. …
Number of citations: 245 onlinelibrary.wiley.com
M Aşkun, K Sagdic, F Inci, BÖ Öztürk - Catalysis Science & Technology, 2022 - pubs.rsc.org
… catalyzed the ring-closing metathesis of diethyl diallylmalonate, as well as the ethenolysis … and used in ring-closing metathesis of diethyl diallylmalonate up to the 10th turn. In sum, …
Number of citations: 3 pubs.rsc.org

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